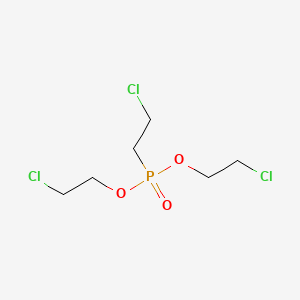
氟烷
描述
Fluroxene, chemically known as 2,2,2-trifluoroethyl vinyl ether, has been studied for its interaction with hepatic microsomal cytochrome P-450, revealing insights into its molecular structure and chemical behavior. It is metabolized by hepatic microsomal cytochrome P-450, indicating its involvement in complex biochemical processes (Ivanetich et al., 1976).
Synthesis Analysis
The synthesis of fluroxene involves interactions that are critical to its chemical properties and reactions. Studies have detailed its biotransformation in vivo, showcasing the metabolic pathways it undergoes in different organisms (Blake et al., 1967).
Molecular Structure Analysis
Investigations into fluroxene's molecular structure have identified its toxicity to be highly dependent on the trifluoroethyl moiety of its molecule, with modifications to the vinyl group altering the pattern of liver injury. This highlights the significance of its molecular components in determining its chemical behavior and potential toxicological effects (Harrison et al., 1976).
Chemical Reactions and Properties
Fluroxene undergoes atmospheric degradation through oxidation, producing various compounds depending on the presence of NOx. These reactions highlight its environmental interactions and potential impact, providing insights into its chemical properties (Bravo et al., 2013).
Physical Properties Analysis
The study of fluroxene's physical properties includes its interaction with cytochrome P-450, leading to the alkylation of the prosthetic heme group. This interaction provides a deeper understanding of its physical behavior and how it affects biological systems (Ortiz de Montellano et al., 1982).
Chemical Properties Analysis
Semiempirical molecular orbital calculations have been utilized to understand the metabolism and suicide substrate functions of fluroxene. This analysis sheds light on the chemical properties of fluroxene, including its reactivity and interaction with enzymes (Adams et al., 1981).
科学研究应用
抑郁症治疗
氟烷已被发现对治疗抑郁症有效,尤其是重度抑郁症 (MDD) {svg_1} {svg_2}. 它是治疗重度抑郁症最广泛推荐的选择性5-羟色胺再摄取抑制剂 (SSRI) 之一 {svg_3} {svg_4}. 该药物已经经历了多个阶段的市场营销和治疗 {svg_5} {svg_6}.
抗抑郁药物
随着对抗抑郁药物的需求不断扩大,单胺氧化酶抑制剂 (MAOIs) 最先被探索,随后是 SSRI {svg_7} {svg_8}. 氟烷作为一种 SSRI,已在该领域广泛使用 {svg_9} {svg_10}.
临床试验
氟烷已被用于临床试验,以确定其治疗抑郁症的有效性 {svg_11} {svg_12}. 这些试验涉及各种过程,包括确定样本量、类型和指定 {svg_13} {svg_14}.
对比实验
已进行对比实验以确定氟烷与其他药物组合时的有效性 {svg_15} {svg_16}. 这些实验有助于了解药物的有效性和潜在的副作用 {svg_17} {svg_18}.
麻醉用途
氟烷作为第一个含有氟的挥发性麻醉剂被引入 {svg_19}. 它由 Julius Shukys 于 1951 年制备,并由 J. C. Krantz 进行广泛研究,他于 1953 年首次用其对 M. Sadove 博士进行麻醉 {svg_20}. 它于 1954 年被引入临床试验 {svg_21}.
作用机制
Target of Action
Fluroxene, also known as 2,2,2-trifluoroethyl vinyl ether, is a volatile, inhalational anesthetic . The primary target of Fluroxene is the central nervous system (CNS), where it induces a state of general anesthesia .
Mode of Action
Like other inhalational anesthetics, it is believed to interact with multiple targets in the cns, including gaba receptors, glutamate receptors, and ion channels . These interactions lead to a decrease in neuronal activity, resulting in loss of consciousness and pain sensation .
Biochemical Pathways
It is known that inhalational anesthetics generally disrupt normal neuronal signaling by altering the function of various neurotransmitter systems, including the gabaergic, glutamatergic, and cholinergic systems .
Pharmacokinetics
Fluroxene is metabolized to 2,2,2-trifluoroethanol, a compound responsible for some of the toxicity seen with Fluroxene use
Result of Action
The primary result of Fluroxene’s action is the induction of general anesthesia, characterized by loss of consciousness and insensitivity to pain . It was voluntarily withdrawn from the market in 1974 due to its potential flammability and accumulating evidence that it could cause organ toxicity .
安全和危害
属性
IUPAC Name |
2-ethenoxy-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-8-3-4(5,6)7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEGDLSLRSOURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CH2OCH=CH2, C4H5F3O | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059957 | |
| Record name | (2,2,2-Trifluoroethoxy)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Volatile Liquid. Bp: 43 °C. Density: 1.14 g cm-3. Formerly used as an inhalation anesthetic., Liquid. (inhalation anesthetic); Note: A gas above 109 degrees F; [NIOSH] | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluroxene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
109 °F at 760 mmHg (NIOSH, 2023) | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.14 (NIOSH, 2023) - Denser than water; will sink | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
286 mmHg (NIOSH, 2023), 286.0 [mmHg] | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluroxene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/204 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
406-90-6 | |
| Record name | FLUOROXENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25026 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fluroxene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluroxene [USAN:INN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUROXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, (2,2,2-trifluoroethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,2,2-Trifluoroethoxy)ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluroxene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUROXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO7JHA3G03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ether, 2,2,2-trifluoroethyl vinyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/KO40D990.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Fluroxene?
A1: While the precise mechanism of action of Fluroxene, like many general anesthetics, remains incompletely understood, research suggests it exerts its anesthetic effects by depressing the central nervous system. [] This depression affects various physiological functions, including consciousness, pain perception, and motor responses. []
Q2: How does Fluroxene affect sympathetic nervous system activity?
A2: Research indicates that Fluroxene can cause central sympathetic nervous excitation. [] It achieves this by depressing medullary depressor neurons, ultimately leading to increased sympathetic outflow. []
Q3: What is the impact of Fluroxene on respiration?
A3: Fluroxene acts as a respiratory depressant. Studies show that as the anesthetic depth increases, the ventilatory response to CO2 progressively decreases. [] At deep levels of anesthesia, Fluroxene can even lead to apnea. []
Q4: How does Fluroxene affect uterine activity?
A4: Research shows that higher concentrations of Fluroxene can decrease uterine blood flow and maternal blood pressure. [] In postpartum women, varying concentrations of Fluroxene did not significantly alter uterine pressure, but responsiveness to oxytocin remained intact. []
Q5: What are the key metabolic pathways of Fluroxene in different species?
A5: Fluroxene undergoes biotransformation in the liver, primarily via cytochrome P450 enzymes. [, , , , , ] A significant metabolic pathway involves the oxidation of the trifluoroethyl moiety to trifluoroethanol (TFE) and trifluoroacetic acid (TFAA). [, , ] The ratio of these metabolites varies among species, influencing the anesthetic's toxicity. [, ] Notably, humans predominantly excrete TFAA, making them less susceptible to Fluroxene toxicity compared to species that primarily produce TFE, such as rodents. [, , ]
Q6: What is the role of trifluoroethanol in Fluroxene toxicity?
A6: Trifluoroethanol (TFE), a metabolite of Fluroxene, is considered a significant contributor to the anesthetic's toxicity in certain species. [, , ] Studies in dogs showed that administration of TFE mimicked the toxicity observed with Fluroxene anesthesia, suggesting a causal relationship. [] The extent of glutathione depletion in different species following Fluroxene exposure also correlates with its toxicity, further implicating TFE in the process. []
Q7: How does phenobarbital pretreatment affect Fluroxene toxicity?
A7: Pretreatment with phenobarbital, a drug known to induce cytochrome P450 enzymes, exacerbates Fluroxene toxicity. [, ] This heightened toxicity is linked to increased production of toxic metabolites, particularly TFE, due to the induced enzymatic activity. [, ]
Q8: What is the significance of glutathione depletion in Fluroxene toxicity?
A8: Fluroxene anesthesia, particularly after phenobarbital pretreatment, can lead to significant depletion of glutathione, an important antioxidant, in various organs, including the liver, lung, and kidney. [] This depletion likely contributes to Fluroxene's toxicity by compromising cellular defenses against oxidative stress. []
Q9: How does Fluroxene compare to other anesthetic agents in terms of potency?
A9: Fluroxene is considered less potent than halothane. [, ] This is reflected in the minimum alveolar concentration (MAC) required to prevent movement in response to surgical stimulation, with Fluroxene requiring higher concentrations compared to halothane. [, ]
Q10: What are the potential implications of using epinephrine during Fluroxene anesthesia?
A10: While some studies have raised concerns about the combined use of epinephrine and Fluroxene potentially leading to cardiac arrhythmias, [] other research suggests that the combination can be safe under controlled conditions. []
Q11: What is the impact of Fluroxene on intracranial pressure?
A11: Fluroxene can potentially increase intracranial pressure, particularly in patients with pre-existing intracranial space-occupying lesions. [] This effect can be mitigated by maintaining hypocapnia (low PaCO2) through hyperventilation. []
Q12: How can Caenorhabditis elegans be used as a model organism to study Fluroxene's effects?
A12: Caenorhabditis elegans (C.e.), a nematode with a well-defined nervous system and easily manipulated genetics, serves as a valuable model for studying anesthetic mechanisms. [] Researchers have established methods to assess anesthetic potency and explore the influence of genetic mutations on anesthetic susceptibility using C.e. [] This model holds promise for uncovering the genetic basis of anesthetic action and individual variability in response to anesthetics like Fluroxene.
Q13: What are the implications of the relationship between Fluroxene's lipid solubility and its effects on mitochondrial respiration?
A13: Studies on isolated rat liver mitochondria revealed that Fluroxene, like other volatile anesthetics, inhibits mitochondrial respiration in a dose-dependent manner. [] This inhibition appears to be correlated with the anesthetic's lipid solubility, suggesting a potential link between the agent's physicochemical properties and its effects on cellular function. [] Further research is needed to elucidate the exact mechanisms underlying this relationship.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7H-Benz[de]anthracen-7-one, 3-methoxy-](/img/structure/B1200273.png)


